4-[4-(2-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one
Overview
Description
4-[4-(2-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group, a nitro group, and a phenylquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps. One common approach is the condensation of 2-chlorobenzylamine with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3-nitro-1-phenylquinolin-2(1H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF)
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 4-[4-(2-aminobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Decomposition products including quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- **4-(2-chlorobenzyl)piperazin-1-yl)-(4-isopropyl-benzylidene)-amine
- **4-(2-chlorobenzyl)piperazin-1-yl)-(2-trifluoromethyl-benzylidene)-amine
Uniqueness
4-[4-(2-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro group and the quinoline moiety distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c27-22-12-6-4-8-19(22)18-28-14-16-29(17-15-28)24-21-11-5-7-13-23(21)30(20-9-2-1-3-10-20)26(32)25(24)31(33)34/h1-13H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECFNCXEFOEZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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